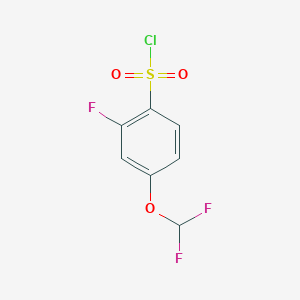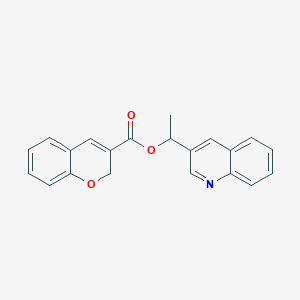
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinoline and chromene Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while chromene is a benzopyran derivative
Vorbereitungsmethoden
The synthesis of 1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the quinoline and chromene precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the quinoline or chromene rings, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline and chromene moieties can interact with these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate can be compared with other compounds that contain quinoline or chromene structures:
Quinoline Derivatives: Compounds such as quinine and chloroquine are well-known for their medicinal properties, particularly as antimalarial agents.
Chromene Derivatives: Compounds like coumarin and its derivatives are known for their anticoagulant and anti-inflammatory properties.
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its individual components .
Eigenschaften
Molekularformel |
C21H17NO3 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-quinolin-3-ylethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H17NO3/c1-14(17-10-15-6-2-4-8-19(15)22-12-17)25-21(23)18-11-16-7-3-5-9-20(16)24-13-18/h2-12,14H,13H2,1H3 |
InChI-Schlüssel |
BSKOPASZEVQNPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2N=C1)OC(=O)C3=CC4=CC=CC=C4OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



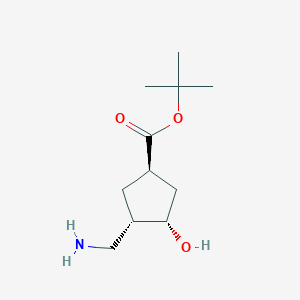

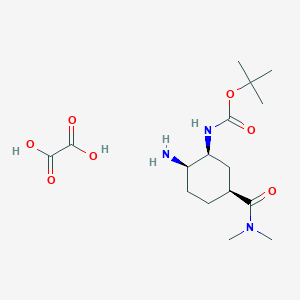
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
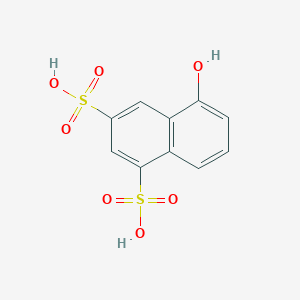
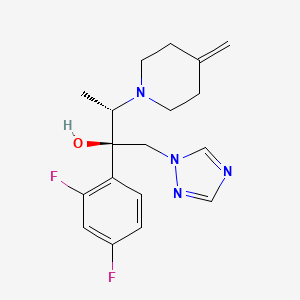
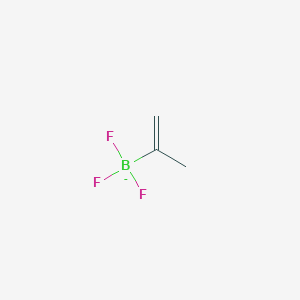
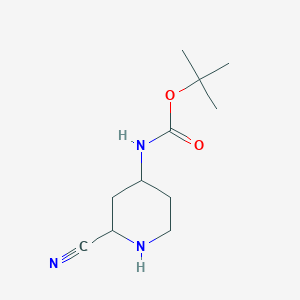

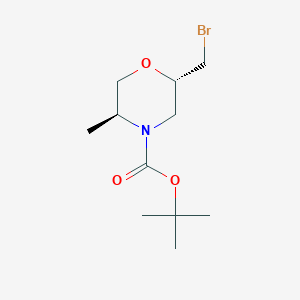
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
